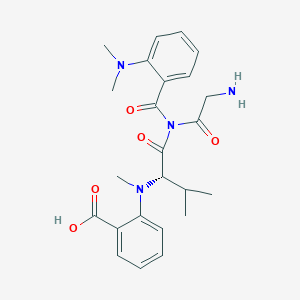

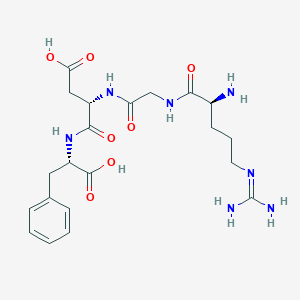

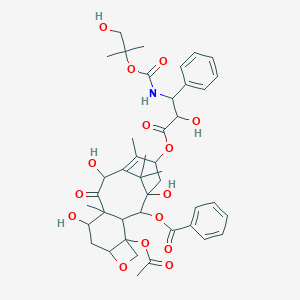

Docetaxel Hydroxy-tert-butyl-carbamate

Übersicht

Beschreibung

Arachidonylcyclopropylamide is a synthetic compound known for its role as an agonist of the cannabinoid receptor 1. This compound is characterized by its high selectivity and potency towards the cannabinoid receptor 1, making it a valuable tool in cannabinoid research .

Wissenschaftliche Forschungsanwendungen

Arachidonylcyclopropylamid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Cannabinoid-Rezeptoragonisten zu untersuchen.

Biologie: Die Verbindung wird in Experimenten eingesetzt, um die Rolle von Cannabinoid-Rezeptoren in verschiedenen biologischen Prozessen zu verstehen.

Medizin: Arachidonylcyclopropylamid wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere in der Schmerztherapie und im Neuroprotektion.

5. Wirkmechanismus

Arachidonylcyclopropylamid entfaltet seine Wirkungen durch die Bindung an den Cannabinoid-Rezeptor 1. Diese Interaktion aktiviert den Rezeptor, was zu einer Kaskade von intrazellulären Signalereignissen führt. Die Aktivierung des Cannabinoid-Rezeptors 1 beeinflusst verschiedene physiologische Prozesse, einschließlich Schmerzempfindung, Appetitregulierung und Stimmung. Die hohe Selektivität der Verbindung für den Cannabinoid-Rezeptor 1 sorgt für gezielte Wirkungen mit minimalen Off-Target-Interaktionen .

Ähnliche Verbindungen:

Arachidonyl-Ethanolamid:

Arachidonyl-2-Chlorethylamid: Ein weiterer synthetischer Cannabinoid-Rezeptoragonist mit hoher Selektivität für den Cannabinoid-Rezeptor 1.

Arachidonyl-Glycin: Eine endogene Verbindung, die die Cannabinoid-Rezeptoraktivität moduliert.

Einzigartigkeit: Arachidonylcyclopropylamid ist aufgrund seiner Cyclopropylgruppe einzigartig, die seine Selektivität und Potenz gegenüber dem Cannabinoid-Rezeptor 1 erhöht. Dieses Strukturmerkmal unterscheidet es von anderen ähnlichen Verbindungen und trägt zu seinem spezifischen pharmakologischen Profil bei .

Wirkmechanismus

Target of Action

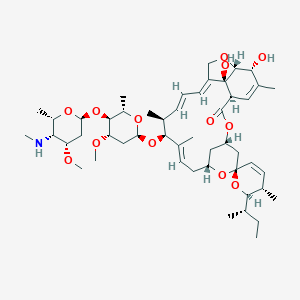

Docetaxel Hydroxy-tert-butyl-carbamate, a derivative of Docetaxel , primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling intracellular transport, and most importantly, in cell division .

Mode of Action

This compound interacts with its targets by reversibly binding to microtubulin . This binding occurs with high affinity in a 1:1 stoichiometric ratio . The compound prevents cell division and promotes cell death by inhibiting microtubule depolymerization . It is two times more potent as an inhibitor of microtubule depolymerization compared to paclitaxel .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule dynamics . By binding to microtubules, it disrupts their normal function, thereby stopping cell division . This leads to cell death, particularly in rapidly dividing cancer cells .

Pharmacokinetics

This compound exhibits a membrane permeability rate of 1 × 10 –6 cm/s and possesses a water solubility of 0.025 μg/ml . It is metabolized by the CYP3A4/5 isoenzyme into four metabolites: M1, M2, M3, and M4 . Docetaxel undergoes hydroxylation of the synthetic isobutoxy side chain, forming metabolite M2 . It is primarily eliminated through fecal excretion .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell division and promotion of cell death . This is particularly effective in cancer cells, which are characterized by rapid and uncontrolled division .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can impact its bioavailability and distribution within the body . Additionally, its metabolism by the CYP3A4/5 isoenzyme can be affected by factors that influence enzyme activity, such as other drugs, certain foods, and individual genetic variations .

Biochemische Analyse

Biochemical Properties

Docetaxel Hydroxy-tert-butyl-carbamate interacts with microtubules in cells . It promotes the assembly of these microtubules and prevents their disassembly into free tubulin . This interaction with microtubules is crucial for its role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells. It is known to inhibit cell replication by inducing a sustained mitosis block at the metaphase-anaphase boundary . It also disrupts tubulin in the cell membrane and has direct inhibitory effects on the disassembly of the interphase cytoskeleton .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to microtubules . It hyper-stabilizes the structure of microtubules, thereby disrupting the cell’s ability to use its cytoskeleton in a flexible manner . This leads to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have sustained effects on the inhibition of tumor growth . It also shows no obvious recurrence, even after the drug administration was stopped for 30 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . It can effectively suppress the growth of tumor xenografts in vivo and even induce complete tumor regression .

Metabolic Pathways

The main metabolic pathway of this compound involves the oxidation of the tertiary butyl group on the side chain at the C-13 position of the taxane ring . This leads to the formation of a primary alcohol (M-2), which after a second oxidation probably via an intermediate aldehyde, leads to the formation of two cyclic hydroxyoxazolidinones which are diastereomers (M-1 and M-3) .

Transport and Distribution

This compound is widely distributed in tissues . It is mainly excreted from the body via the hepatobiliary route, whereas less than 10% of the dose is excreted in the urine .

Subcellular Localization

The subcellular localization of this compound is primarily associated with microtubules . It binds to these structures, promoting their assembly and preventing their disassembly into free tubulin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Arachidonylcyclopropylamide is synthesized through a series of chemical reactions involving the cyclopropylation of arachidonic acid derivatives. The process typically involves the following steps:

Preparation of Arachidonic Acid Derivative: Arachidonic acid is first converted into an appropriate derivative, such as an ester or amide.

Cyclopropylation: The derivative is then subjected to cyclopropylation using cyclopropylamine under controlled conditions.

Purification: The resulting product is purified using chromatographic techniques to obtain pure arachidonylcyclopropylamide.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of arachidonylcyclopropylamide on a larger scale would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Arachidonylcyclopropylamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Arachidonylcyclopropylamid in seine reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise eingesetzt.

Substitution: Verschiedene Nukleophile und Elektrophile können je nach der gewünschten Substitutionsreaktion verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten oder carboxylierten Derivaten führen, während die Reduktion zu vollständig gesättigten Verbindungen führen kann .

Vergleich Mit ähnlichen Verbindungen

Arachidonyl Ethanolamide:

Arachidonyl-2-chloroethylamide: Another synthetic cannabinoid receptor agonist with high selectivity for cannabinoid receptor 1.

Arachidonyl Glycine: An endogenous compound that modulates cannabinoid receptor activity.

Uniqueness: Arachidonylcyclopropylamide is unique due to its cyclopropyl group, which enhances its selectivity and potency towards cannabinoid receptor 1. This structural feature distinguishes it from other similar compounds and contributes to its specific pharmacological profile .

Eigenschaften

CAS-Nummer |

154044-57-2 |

|---|---|

Molekularformel |

C43H53NO15 |

Molekulargewicht |

823.9 g/mol |

IUPAC-Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C43H53NO15/c1-22-26(56-37(52)32(49)30(24-14-10-8-11-15-24)44-38(53)59-39(3,4)20-45)19-43(54)35(57-36(51)25-16-12-9-13-17-25)33-41(7,34(50)31(48)29(22)40(43,5)6)27(47)18-28-42(33,21-55-28)58-23(2)46/h8-17,26-28,30-33,35,45,47-49,54H,18-21H2,1-7H3,(H,44,53)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1 |

InChI-Schlüssel |

HABZZLXXUPZIJD-VCVYQWHSSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

Isomerische SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

Kanonische SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

Synonyme |

(αR,βS)-α-Hydroxy-β-[[(2-hydroxy-1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy_x000B_)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

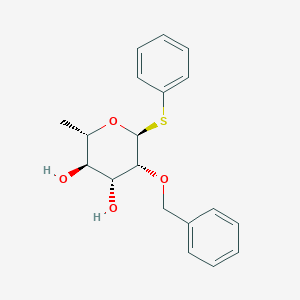

![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)

![(4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B18909.png)